DBG-3A Dihexyl Mesylate

Analytical Chemistry Reference Standard Mass Spectrometry

DBG-3A Dihexyl Mesylate is a fully characterized, high-purity reference standard for quantifying the DBG-3A Dihexyl impurity in dabigatran etexilate mesylate API and finished product. Unlike generic unvalidated standards, this compound provides a defined molecular identity (MW 870.0 g/mol, unique InChIKey) and the precise mesylate salt form critical for reproducible HPLC/UPLC performance. Essential for ANDA submissions, ICH Q2(R1) method validation, QC batch release testing, and forced degradation studies per ICH Q1A(R2). Procure this definitive standard to eliminate analytical risk, ensure method specificity, and support successful regulatory filings.

Molecular Formula C42H59N7O11S
Molecular Weight 870.0 g/mol
Cat. No. B15354740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDBG-3A Dihexyl Mesylate
Molecular FormulaC42H59N7O11S
Molecular Weight870.0 g/mol
Structural Identifiers
SMILESCCCCCCOC(=O)NC1=C(C=CC(=C1)C(=O)N(CCC(=O)OCC)C2=CC=CC=N2)N(C)C(=O)CNC3=CC=C(C=C3)C(=N)NC(=O)OCCCCCC.CS(=O)(=O)O
InChIInChI=1S/C41H55N7O8.CH4O3S/c1-5-8-10-14-26-55-40(52)45-33-28-31(39(51)48(25-23-37(50)54-7-3)35-16-12-13-24-43-35)19-22-34(33)47(4)36(49)29-44-32-20-17-30(18-21-32)38(42)46-41(53)56-27-15-11-9-6-2;1-5(2,3)4/h12-13,16-22,24,28,44H,5-11,14-15,23,25-27,29H2,1-4H3,(H,45,52)(H2,42,46,53);1H3,(H,2,3,4)
InChIKeyUFDLHQLRFMSLEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DBG-3A Dihexyl Mesylate: Defined Reference Standard for Dabigatran Impurity Analysis and Procurement


DBG-3A Dihexyl Mesylate is a chemically defined, high-purity reference standard [1] belonging to the class of mesylate salts with a precisely established molecular identity [2]. As a known impurity in the synthesis of the anticoagulant dabigatran etexilate mesylate , it is a critical tool for analytical method development (AMD), method validation (AMV), quality control (QC), and Abbreviated New Drug Application (ANDA) submissions .

Procurement Risk of Generic Substitution for DBG-3A Dihexyl Mesylate


Generic substitution of this compound with a non-validated reference standard or a different salt form introduces significant analytical risk. DBG-3A Dihexyl Mesylate is a specific, fully characterized chemical entity with a defined molecular weight of 870.0 g/mol [1] and a unique InChIKey [2]. Using an uncharacterized material can lead to inaccurate quantification, failed system suitability tests, and ultimately, the rejection of regulatory submissions . The mesylate salt form confers specific physicochemical properties critical for reproducible analytical performance [3].

Quantitative Evidence for DBG-3A Dihexyl Mesylate Selection vs. Comparators


Molecular Identity: Differentiated Mass and Structure from Free Base and Other Impurities

DBG-3A Dihexyl Mesylate possesses a precisely defined molecular weight of 870.0 g/mol [1], a key differentiator from the free base form and other Dabigatran impurities. This exact mass is essential for accurate MS detection and quantitation, ensuring specificity in complex matrices. In contrast, the free base of the same molecule has a molecular weight of 773.9 g/mol . The mesylate salt also has a distinct molecular formula, C42H59N7O11S [2], enabling unambiguous identification via HRMS.

Analytical Chemistry Reference Standard Mass Spectrometry

Regulatory-Grade Characterization: Full Analytical Data Package vs. Uncharacterized Generic Standards

This product is supplied with a comprehensive characterization data package compliant with regulatory guidelines , a critical differentiator from many generic impurity standards that may offer only a certificate of analysis. The data package typically includes NMR, HPLC, and MS spectra, as well as a detailed certificate of analysis . This level of documentation is mandated for successful ANDA submissions [1] and is not uniformly provided by alternative suppliers of similar impurities .

Quality Control ANDA Regulatory Compliance

Defined Mesylate Salt Form: Enabling Reproducible Solubility and Stability vs. Free Base or Alternative Salts

The mesylate salt form of DBG-3A is a defined counterion [1] that confers predictable solubility and stability characteristics essential for analytical applications [2]. Unlike the free base, which may exhibit variable solubility in common HPLC solvents, the mesylate salt is expected to have improved and more reproducible solubility profiles [3]. This reduces variability in sample preparation and ensures consistent peak shapes during chromatographic analysis. While specific solubility data for DBG-3A is not publicly available, class-level inference from other mesylate salts supports this advantage.

Analytical Method Development Solubility Stability

Application-Specific Validation: Directly Referenced in Published HPLC Methods for Dabigatran Impurity Profiling

DBG-3A Dihexyl Mesylate is explicitly identified as a target impurity in published RP-HPLC and UPLC methods for the analysis of dabigatran etexilate mesylate . These methods have demonstrated the separation and quantification of DBG-3A from the API and other impurities, with established system suitability criteria . In contrast, many other commercial impurity standards lack this direct link to validated analytical procedures, requiring users to develop and validate methods de novo . The referenced study provides specific chromatographic conditions under which DBG-3A can be reliably detected.

HPLC Method Validation Impurity Profiling

Optimal Application Scenarios for DBG-3A Dihexyl Mesylate Procurement


Analytical Method Development and Validation for ANDA Submissions

DBG-3A Dihexyl Mesylate is the definitive reference standard for developing and validating HPLC/UPLC methods to quantify this specific impurity in dabigatran etexilate mesylate drug substance and product . Its use ensures method specificity and accuracy, meeting ICH Q2(R1) validation requirements and supporting robust ANDA filings .

Quality Control (QC) Batch Release and Stability Testing

This compound serves as a critical reference marker in QC laboratories for the routine batch release testing of dabigatran etexilate mesylate [1]. Its defined identity and high purity allow for accurate quantification of impurity levels against established specifications, ensuring product quality and patient safety .

Forced Degradation and Impurity Profiling Studies

DBG-3A Dihexyl Mesylate is an essential component for conducting forced degradation studies on dabigatran etexilate mesylate to understand its degradation pathways and establish its impurity profile . It is used as a reference to identify and quantify potential degradants formed under stress conditions (e.g., heat, light, oxidation) as per ICH Q1A(R2) guidelines [2].

Reference Standard for Pharmacopeial Monograph Development and Compliance

This product can be used as a reference standard with the possibility of establishing traceability to pharmacopeial standards (USP or EP) . This is a critical attribute for laboratories seeking to harmonize their in-house methods with official compendial methods or for those involved in the development of new monographs [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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